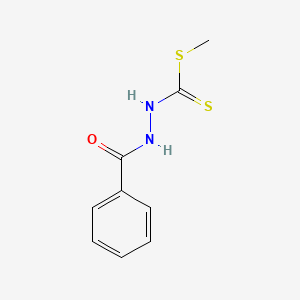
Methyl 2-(phenylcarbonyl)hydrazinecarbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(phenylcarbonyl)hydrazinecarbodithioate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. It is a derivative of hydrazinecarbodithioate and is often used as an intermediate in the synthesis of other complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(phenylcarbonyl)hydrazinecarbodithioate can be synthesized through a multi-step reaction involving hydrazine, carbon disulfide, and methyl iodide. The process typically involves the following steps:
Reaction with Hydrazine: Hydrazine reacts with carbon disulfide to form hydrazinecarbodithioate.
Methylation: The hydrazinecarbodithioate is then methylated using methyl iodide to produce methyl hydrazinecarbodithioate.
Acylation: Finally, the methyl hydrazinecarbodithioate is acylated with benzoyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(phenylcarbonyl)hydrazinecarbodithioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazinecarbodithioates.
Scientific Research Applications
Methyl 2-(phenylcarbonyl)hydrazinecarbodithioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of thiosemicarbazides and other sulfur-containing compounds.
Medicine: Research has shown its potential in developing anticancer and antiviral drugs.
Industry: It is used in the production of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of methyl 2-(phenylcarbonyl)hydrazinecarbodithioate involves its interaction with cellular targets, leading to cytostatic and antiviral effects. It acts by inhibiting the proliferation of cancer cells and viruses through the disruption of cellular processes and pathways. The compound’s ability to form metal complexes also contributes to its biological activity .
Comparison with Similar Compounds
Methyl 2-(phenylcarbonyl)hydrazinecarbodithioate is unique due to its specific structure and reactivity. Similar compounds include:
Methyl hydrazinecarbodithioate: Lacks the phenylcarbonyl group, resulting in different reactivity and applications.
Thiosemicarbazides: Have similar sulfur-containing structures but differ in their functional groups and biological activities
Properties
Molecular Formula |
C9H10N2OS2 |
|---|---|
Molecular Weight |
226.3 g/mol |
IUPAC Name |
methyl N-benzamidocarbamodithioate |
InChI |
InChI=1S/C9H10N2OS2/c1-14-9(13)11-10-8(12)7-5-3-2-4-6-7/h2-6H,1H3,(H,10,12)(H,11,13) |
InChI Key |
MCFFZSLPGDSKAI-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=S)NNC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















